molecular formula C9H12BClO4 B2657873 3-Chloro-5-ethoxy-4-methoxyphenylboronic acid CAS No. 2096338-67-7

3-Chloro-5-ethoxy-4-methoxyphenylboronic acid

Cat. No. B2657873
CAS RN: 2096338-67-7
M. Wt: 230.45
InChI Key: MHNQJVJDELKQEE-UHFFFAOYSA-N
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Description

3-Chloro-5-ethoxy-4-methoxyphenylboronic acid is a chemical compound with the molecular formula C9H12BClO4 . It is a boronic acid derivative, which are commonly used in organic synthesis .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-ethoxy-4-methoxyphenylboronic acid consists of a phenyl ring substituted with a boronic acid group, an ethoxy group, and a methoxy group . The exact 3D structure can be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

Boronic acids, including 3-Chloro-5-ethoxy-4-methoxyphenylboronic acid, are versatile compounds used in various chemical reactions . They are particularly useful in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-5-ethoxy-4-methoxyphenylboronic acid include its molecular weight (230.45), molecular formula (C9H12BClO4), and its physical state (likely solid at room temperature) .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-Chloro-5-ethoxy-4-methoxyphenylboronic acid, focusing on six unique fields:

Organic Synthesis

3-Chloro-5-ethoxy-4-methoxyphenylboronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and polymers .

Pharmaceutical Development

In pharmaceutical research, this compound serves as a building block for the synthesis of various biologically active molecules. Its boronic acid group can interact with biological targets, making it useful in the development of enzyme inhibitors, particularly protease inhibitors, which are crucial in treating diseases like cancer and viral infections .

Material Science

3-Chloro-5-ethoxy-4-methoxyphenylboronic acid is employed in the development of advanced materials. Its unique chemical properties allow it to be incorporated into polymers and other materials, enhancing their mechanical and thermal properties. This makes it valuable in creating high-performance materials for electronics, coatings, and structural applications .

properties

IUPAC Name

(3-chloro-5-ethoxy-4-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO4/c1-3-15-8-5-6(10(12)13)4-7(11)9(8)14-2/h4-5,12-13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNQJVJDELKQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OC)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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